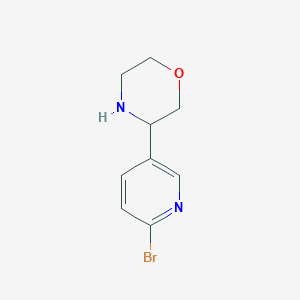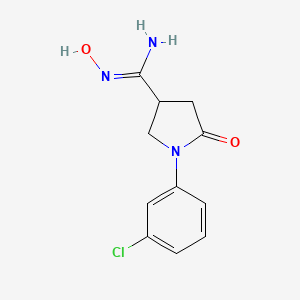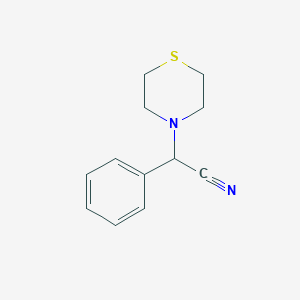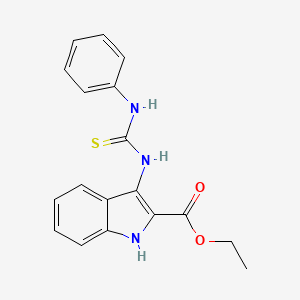
3-(6-Bromopyridin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(6-Bromopyridin-3-yl)morpholine” is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 .
Molecular Structure Analysis
The InChI code for “3-(6-Bromopyridin-3-yl)morpholine” is 1S/C9H11BrN2O/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . This code provides a unique representation of the molecular structure.
Physical And Chemical Properties Analysis
“3-(6-Bromopyridin-3-yl)morpholine” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Potent Antimicrobials : The compound 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which shares a structural similarity with 3-(6-Bromopyridin-3-yl)morpholine, is used for synthesizing antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine. An efficient nine-step synthesis strategy, involving bromination and dehydration with cyclization, was pivotal for achieving a yield of 36% (Kumar, Sadashiva, & Rangappa, 2007).
C–H Bond Arylations : A phosphine-free palladium catalytic system demonstrated high activity for C–H bond activation/arylation with 6-substituted 2-bromopyridines, including bromo, CF3, CH3, CHO, or morpholine substituents. This research highlights the role of the substituent at the C6 position in reactivity, offering a versatile synthetic approach to various 2-(hetero)arylpyridines (Hagui et al., 2016).
Synthesis of Quinolines : New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were synthesized via Buchwald–Hartwig amination. These compounds, starting from 6-bromoquinoline precursors, showed potential for biomolecular binding due to their interaction with ct-DNA, indicating applications in drug design (Bonacorso et al., 2018).
Biological Applications
Antimicrobial and Anti-Inflammatory Agents : Cyclodidepsipeptides like 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione demonstrated inhibitory activity against xanthine oxidase and significant suppression of the nuclear factor of κB (NF-κB) activation, suggesting potential in treating gout and inflammatory conditions (Šmelcerović et al., 2013).
Analgesic and Ulcerogenic Activity : Novel pyrimidine derivatives synthesized from 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one showed significant analgesic activity. Some compounds were evaluated for their potential as analgesic agents devoid of ulcerogenic effects (Chaudhary et al., 2012).
Antimicrobial Activities of Azole Nucleus Derivatives : 2-[6-(Morpholin-4-yl)pyridin-3-ylamino]acetohydrazide and its derivatives displayed antimicrobial activity against certain strains like M. smegmatis and fungi like C. albicans and S. cerevisiae. Some compounds also showed potential as enzyme inhibitors (Bektaş et al., 2012).
Phototherapy and Imaging
- Cancer Phototherapy : A smart near-infrared (NIR) photosensitizer with morpholine on the aza-BODIPY core was developed for dual-modal imaging-guided synergistic photodynamic/photothermal therapy, showing enhanced cancer theranostic performance in the tumor microenvironment (Tang et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Propriétés
IUPAC Name |
3-(6-bromopyridin-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-12-9)8-6-13-4-3-11-8/h1-2,5,8,11H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTHREWRDFQBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CN=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromopyridin-3-yl)morpholine | |
CAS RN |
1270409-96-5 |
Source


|
| Record name | 3-(6-bromopyridin-3-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2434825.png)
![1-(4-chlorophenyl)-N-(2,3-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2434827.png)



![2-[3-(Benzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2434831.png)
![4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2434833.png)
![2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2434834.png)

![1-[(3-Nitrophenyl)methyl]piperidine](/img/structure/B2434838.png)
![3-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2434840.png)
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine](/img/structure/B2434842.png)

![(5R,8S)-10-((2-bromophenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2434844.png)